Lipophilicity (XLogP3) Differentiation: Higher LogP Compared to Non-Brominated and Positional Isomer Analogs
The computed XLogP3 for 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide is 4.2, which is notably higher than the non-brominated analog N-(2-chlorophenyl)-2-fluorobenzamide (XLogP3 ≈ 3.6) and the debrominated benzamide core [1][2]. This elevated lipophilicity is directly attributable to the 4-bromo substituent, which also enhances potential halogen-bond donor character compared to the fluorine-only or chlorine-only analogs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | N-(2-chlorophenyl)-2-fluorobenzamide (CAS 1629-11-4): XLogP3 ≈ 3.6; N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide (CAS 902093-29-2): XLogP3 ≈ 4.0 (regioisomer) |
| Quantified Difference | ΔXLogP3 = +0.6 vs. non-brominated analog; Δ = +0.2 vs. regioisomer |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity can translate to enhanced membrane permeability and altered tissue distribution, making this compound a more suitable choice for cell-permeable probe design compared to its less lipophilic analogs.
- [1] PubChem. 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide. XLogP3-AA Value: 4.2. CID 4168597. Accessed April 2026. View Source
- [2] PubChem. N-(2-chlorophenyl)-2-fluorobenzamide. XLogP3-AA Value: 3.6. CID 203847. Accessed April 2026. View Source
- [3] PubChem. N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide. XLogP3-AA Value: 4.0. CID 2752849. Accessed April 2026. View Source
